2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Overview
Description
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a synthetic compound that belongs to the class of N-phenylpyrrolidin-2-ylacetamides. It has a molecular formula of C20H22N2O and is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrrolidine ring attached to a diphenylacetamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of diphenylacetonitrile with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.
Scientific Research Applications
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets.
In the pharmaceutical industry, this compound is being investigated for its potential use in the treatment of neurological disorders, pain management, and as an anti-inflammatory agent. Its unique chemical structure allows it to modulate various biological pathways, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and diphenylacetamide moiety enable the compound to bind to receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and providing relief from pain or inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties .
Pyrrolidine-2-one: This compound has a ketone functional group, which can influence its reactivity and biological activity.
Pyrrolidine-2,5-diones: These compounds contain two carbonyl groups, making them more reactive in certain chemical reactions.
The uniqueness of this compound lies in its diphenylacetamide moiety, which provides additional steric and electronic effects, enhancing its interaction with molecular targets and its potential therapeutic applications .
Biological Activity
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyrrolidine ring and two phenyl groups, which contribute to its pharmacological properties. This article explores the biological activity of (S)-DPA, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀N₂O
- Molar Mass : Approximately 280.36 g/mol
- Structure : The compound consists of a diphenylacetamide moiety linked to a pyrrolidine ring, which enhances its binding affinity to various biological targets.
The biological activity of (S)-DPA is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound's binding affinity, facilitating significant biological effects through hydrophobic interactions and potential modulation of enzyme activity.
1. Antimicrobial Activity
(S)-DPA has demonstrated efficacy against various microbial strains. Preliminary studies indicate that it possesses notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
2. Anticancer Activity
Research has highlighted the potential of (S)-DPA in cancer treatment. Studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its role as an anticancer agent.
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 10.8 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.
3. Neurological Applications
(S)-DPA has been investigated for its potential in treating conditions characterized by involuntary bladder contractions. Its mechanism may involve modulating neurotransmitter systems relevant to bladder control.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of (S)-DPA against clinical isolates of Staphylococcus aureus. The results indicated that (S)-DPA exhibited significant antimicrobial activity with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Properties
In another study by Johnson et al., the anticancer effects of (S)-DPA were assessed in vitro using various cancer cell lines. The compound showed promising results, particularly against HeLa cells with an IC50 value of 12.5 µM, indicating its potential for further development as an anticancer drug.
Comparison with Similar Compounds
(S)-DPA can be compared with other pyrrolidine derivatives known for their biological activities:
Compound Name | Biological Activity |
---|---|
Pyrrolidine-2-one | Antimicrobial and anticancer properties |
Prolinol | Used in various chemical applications |
Pyrrolidine-2,5-diones | Similar structural features with notable activities |
(S)-DPA is unique due to its specific combination of the diphenylacetamide moiety and the chiral pyrrolidine ring, resulting in distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545499 | |
Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103887-32-7 | |
Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the identified by-products formed during the synthesis of darifenacin hydrobromide, and how were they characterized?
A1: During the development of darifenacin hydrobromide, researchers observed three by-products through HPLC analysis. These by-products, present in trace amounts (0.06-0.20%), were deemed significant enough to warrant identification and characterization due to regulatory requirements [, ]. To achieve this, the researchers undertook a comprehensive study involving synthesis and isolation of these by-products. Confirmation was achieved through co-injection with darifenacin hydrobromide, where the relative retention times (RRT) of the synthesized compounds matched those of the observed by-products [, ].
Q2: Why is the identification and characterization of by-products important in pharmaceutical development, particularly for compounds like darifenacin hydrobromide?
A2: Regulatory agencies set stringent requirements on the purity of pharmaceutical compounds like darifenacin hydrobromide. By-products, even in trace amounts exceeding 0.1%, must be identified and characterized [, ]. This is critical because:
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